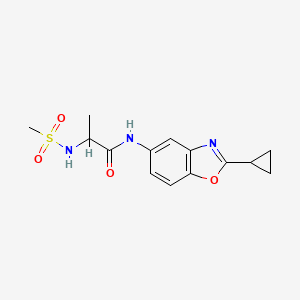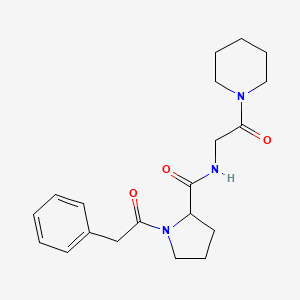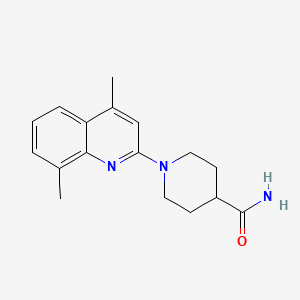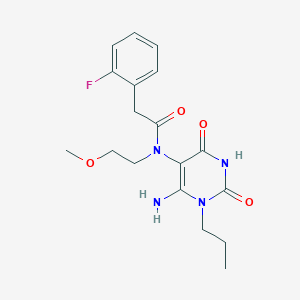![molecular formula C19H25N3OS B7532948 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea is not fully understood. However, it is believed to act as a modulator of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could potentially lead to its anxiolytic and anticonvulsant effects. Additionally, this compound has been found to inhibit the activity of protein kinase C, which could potentially lead to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea in lab experiments is its ability to modulate GABAergic neurotransmission. This makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low potency compared to other GABAergic modulators. This could potentially limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea. One potential avenue is the development of more potent analogs of this compound that could be used in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential role in the treatment of various neurological and psychiatric disorders. Finally, more research is needed to explore the potential anticancer effects of this compound and its analogs.
Méthodes De Synthèse
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea can be synthesized using a multi-step reaction process. The first step involves the reaction of 1-benzylpiperidin-4-ylmethanol with thiophen-3-carboxaldehyde to form 1-benzylpiperidin-4-ylmethyl-3-thiophen-3-ylmethyl-1,3-dihydro-2H-urea. This intermediate is then treated with methyl isocyanate to yield this compound.
Applications De Recherche Scientifique
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects in animal models. Additionally, this compound has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell growth and differentiation. This inhibition could potentially lead to the development of new cancer therapies.
Propriétés
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-13-18-8-11-24-15-18)20-12-16-6-9-22(10-7-16)14-17-4-2-1-3-5-17/h1-5,8,11,15-16H,6-7,9-10,12-14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVEYCNRJQRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CSC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)

![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)

![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)
